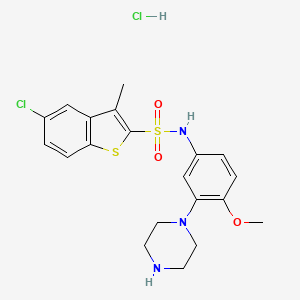

SB 271046 Hydrochloride

説明

特性

IUPAC Name |

5-chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O3S2.ClH/c1-13-16-11-14(21)3-6-19(16)28-20(13)29(25,26)23-15-4-5-18(27-2)17(12-15)24-9-7-22-8-10-24;/h3-6,11-12,22-23H,7-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXZRJYGJMSDQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)NC3=CC(=C(C=C3)OC)N4CCNCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23Cl2N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209481-24-3 | |

| Record name | SB-271046 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209481243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB-271046 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X289JNP23G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of SB 271046 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SB 271046 hydrochloride is a potent, selective, and orally bioavailable antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1] Its mechanism of action is centered on its high-affinity, competitive blockade of this Gs-protein coupled receptor, which is almost exclusively expressed in the central nervous system (CNS).[2] By inhibiting the constitutive and serotonin-induced activation of the 5-HT6 receptor, SB 271046 modulates downstream signaling cascades, primarily the adenylyl cyclase pathway. This antagonism leads to significant neurochemical changes, most notably an increase in excitatory neurotransmission in brain regions critical for cognition, such as the frontal cortex and hippocampus.[3] This technical guide provides a comprehensive overview of the binding characteristics, functional antagonism, signaling pathways, and key experimental protocols used to elucidate the mechanism of action of SB 271046.

Core Mechanism of Action: 5-HT6 Receptor Antagonism

The primary mechanism of action of SB 271046 is its function as a competitive antagonist at the 5-HT6 receptor.[4][5] The 5-HT6 receptor is positively coupled to adenylyl cyclase through a Gs protein. Agonist binding, such as by the endogenous ligand serotonin (5-HT), stimulates adenylyl cyclase to convert adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). SB 271046 binds to the 5-HT6 receptor with high affinity but does not elicit a functional response; instead, it blocks 5-HT from binding and activating the receptor, thereby inhibiting the downstream increase in intracellular cAMP levels.[4]

Figure 1: 5-HT6 Receptor Signaling and SB 271046 Antagonism.

Quantitative Data

Binding Affinity and Selectivity

SB 271046 demonstrates high affinity for the 5-HT6 receptor across multiple species with over 200-fold selectivity against a wide panel of other receptors, ion channels, and enzymes.[4][5]

Table 1: Binding Affinity (pKi) of SB 271046 at 5-HT6 Receptors

| Receptor Source | Radioligand | pKi (Mean ± SEM) | Reference |

|---|---|---|---|

| Human Recombinant (HeLa cells) | [³H]-LSD | 8.92 ± 0.04 | [4] |

| Human Recombinant (HeLa cells) | [¹²⁵I]-SB-258585 | 9.09 ± 0.07 | [4] |

| Human Caudate Putamen | [¹²⁵I]-SB-258585 | 8.81 ± 0.1 | [4] |

| Rat Striatum | [¹²⁵I]-SB-258585 | 9.02 ± 0.14 | [4] |

| Pig Striatum | [¹²⁵I]-SB-258585 | 8.55 ± 0.1 |[4] |

Table 2: Selectivity Profile of SB 271046 (pKi)

| Receptor | pKi | Reference |

|---|---|---|

| 5-HT6 | 8.92 - 9.02 | [1] |

| 5-HT1D | 6.55 | [1] |

| 5-HT1A | 6.35 | [1] |

| Dopamine (B1211576) D3 | 6.27 | [1] |

| 5-HT1B | 6.05 | [1] |

| Dopamine D2 | 5.55 | [1] |

| 5-HT2A | 5.62 | [1] |

| 5-HT7 | 5.39 | [1] |

| Other 55+ sites | >200-fold lower affinity |[4][5] |

Functional Antagonist Potency

Functional assays confirm that SB 271046 competitively antagonizes the 5-HT-induced stimulation of adenylyl cyclase.[4][5]

Table 3: Functional Antagonism of SB 271046

| Assay | System | Parameter | Value | Reference |

|---|

| Adenylyl Cyclase Activity | Human Recombinant 5-HT6 Receptors | pA2 | 8.71 |[4][5] |

In Vivo Efficacy

In vivo studies demonstrate the physiological effects of SB 271046, including anticonvulsant activity.[4]

Table 4: In Vivo Anticonvulsant Activity of SB 271046 (Rat MEST Test)

| Parameter | Value | Reference |

|---|---|---|

| Minimum Effective Dose (p.o.) | ≤0.1 mg/kg | [4][5] |

| EC50 (Blood Concentration) | 0.16 µM | [4][5] |

| Effective Brain Concentration (at Cmax) | 0.01–0.04 µM |[4][5] |

Downstream Neurochemical Effects

Blockade of 5-HT6 receptors by SB 271046 leads to a selective enhancement of excitatory neurotransmission in specific brain regions. In vivo microdialysis studies in rats have shown that SB 271046 significantly increases extracellular levels of the excitatory amino acids glutamate (B1630785) and aspartate in the frontal cortex and dorsal hippocampus.[3][6] This effect is tetrodotoxin-dependent, indicating it is neuronally mediated.[6] Conversely, the compound does not significantly alter basal levels of dopamine, norepinephrine (B1679862), or 5-HT in the striatum or nucleus accumbens.[3] Some studies, however, have reported an increase in dopamine and norepinephrine in the medial prefrontal cortex.[7] This enhancement of glutamatergic and catecholaminergic neurotransmission in cognitive centers of the brain is believed to underlie the potential therapeutic effects of 5-HT6 receptor antagonists.[2][3]

Figure 2: Neurochemical Consequences of 5-HT6 Receptor Blockade.

Experimental Protocols

Radioligand Binding Assays

These assays quantify the affinity (Ki) of SB 271046 for the 5-HT6 receptor.

-

Membrane Preparation: Membranes are prepared from HeLa cells stably expressing recombinant human 5-HT6 receptors or from homogenized brain tissue (e.g., rat striatum, human caudate).[4] Cell pellets are homogenized in ice-cold buffer (e.g., 20 mM HEPES) and centrifuged to isolate the membrane fraction, which is then stored at -80°C.[4]

-

Assay Conditions: Membranes are incubated with a specific radioligand (e.g., [³H]-LSD or [¹²⁵I]-SB-258585) and varying concentrations of SB 271046 in a buffer solution.

-

Incubation and Termination: The reaction is allowed to reach equilibrium (e.g., 60 minutes at 37°C). The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding is calculated by subtracting non-specific from total binding. IC50 values are determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.

Figure 3: Workflow for Radioligand Binding Assay.

Adenylyl Cyclase Functional Assay

This assay determines the functional antagonist activity (pA2) of SB 271046.

-

Membrane Preparation: Similar to binding assays, membranes from cells expressing the 5-HT6 receptor are prepared.[4]

-

Assay Conditions: Membranes are incubated in a buffer containing ATP, an ATP-regenerating system, a phosphodiesterase inhibitor (to prevent cAMP degradation), and GTP.

-

Stimulation and Antagonism: A concentration-response curve for 5-HT is generated. To determine the antagonist effect, membranes are pre-incubated with various concentrations of SB 271046 before adding 5-HT.[4]

-

Quantification of cAMP: The reaction is stopped, and the amount of cAMP produced is measured, typically using a competitive binding assay or an immunoassay.

-

Data Analysis: The concentration-response curves for 5-HT in the presence of SB 271046 are analyzed. A competitive antagonist like SB 271046 will cause a rightward shift in the 5-HT curve with no change in the maximum response. The pA2 value, a measure of antagonist potency, is calculated from these shifts using a Schild plot analysis.[4]

In Vivo Microdialysis

This technique is used to measure extracellular neurotransmitter levels in the brains of freely moving animals.[3][6]

-

Surgical Implantation: A guide cannula is surgically implanted above the brain region of interest (e.g., frontal cortex, hippocampus) in an anesthetized rat.

-

Probe Insertion: After a recovery period, a microdialysis probe is inserted through the cannula into the brain tissue.

-

Perfusion and Sampling: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe and are collected in the outgoing dialysate.

-

Sample Analysis: Samples are collected at regular intervals (e.g., every 20 minutes) before and after administration of SB 271046. The concentrations of neurotransmitters (glutamate, aspartate, dopamine, etc.) in the dialysate are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.[6][7]

-

Data Analysis: Neurotransmitter levels are typically expressed as a percentage of the baseline levels established before drug administration.

References

- 1. This compound | 5-HT6 Receptors | Tocris Bioscience [tocris.com]

- 2. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The 5-HT(6) receptor antagonist SB-271046 selectively enhances excitatory neurotransmission in the rat frontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of SB-271046: a potent, selective and orally active 5-HT(6) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo effects of the 5-HT(6) antagonist SB-271046 on striatal and frontal cortex extracellular concentrations of noradrenaline, dopamine, 5-HT, glutamate and aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-HT6 receptor antagonist SB-271046 enhances extracellular levels of monoamines in the rat medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

SB 271046 Hydrochloride: A Technical Guide to its High 5-HT6 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective binding profile of SB 271046 hydrochloride, a potent antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor. The information presented herein, including comprehensive data on its binding affinity and functional activity, detailed experimental protocols, and visual representations of key biological and experimental processes, is intended to support research and development efforts in neuropharmacology and related fields.

Core Compound Profile

This compound is a well-characterized tool compound extensively used to investigate the physiological and pathological roles of the 5-HT6 receptor. It exhibits high affinity for the 5-HT6 receptor with pKi values in the nanomolar range and demonstrates exceptional selectivity over a vast array of other G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][2][3][4] This high degree of selectivity makes SB 271046 an invaluable tool for elucidating the specific functions of the 5-HT6 receptor system.

Quantitative Selectivity Profile

The selectivity of this compound has been rigorously assessed through extensive radioligand binding assays. The data presented below summarizes its binding affinities (pKi) for the 5-HT6 receptor across different species and a panel of other receptors.

| Receptor/Target | Species | pKi | Fold Selectivity vs. Human 5-HT6 | Reference |

| 5-HT6 | Human | 8.92 - 9.09 | - | [1][4][5] |

| 5-HT6 | Rat | 9.02 | - | [1][5] |

| 5-HT6 | Pig | 8.55 | - | [1] |

| 5-HT1A | Human | 6.35 | >200 | [2] |

| 5-HT1B | Human | 6.05 | >200 | [2] |

| 5-HT1D | Human | 6.55 | >200 | [2] |

| 5-HT1E | Human | < 4.99 | >10,000 | [2] |

| 5-HT1F | Human | 5.95 | >200 | [2] |

| 5-HT2A | Human | 5.62 | >200 | [2] |

| 5-HT2B | Human | 5.41 | >200 | [2] |

| 5-HT2C | Human | 5.73 | >200 | [2] |

| 5-HT4 | Human | 5.27 | >200 | [2] |

| 5-HT7 | Human | 5.39 | >200 | [2] |

| D2 | Human | 5.55 | >200 | [2] |

| D3 | Human | 6.27 | >200 | [2] |

| α1B-Adrenergic | Human | 5.76 | >200 | [2] |

Note: A comprehensive screen demonstrated that SB 271046 has over 200-fold selectivity for the human 5-HT6 receptor compared to 55 other receptors, enzymes, and ion channels.[1][4]

In functional assays, SB 271046 acts as a competitive antagonist at the human 5-HT6 receptor. It has been shown to inhibit the 5-HT-induced stimulation of adenylyl cyclase activity with a pA2 value of 8.71, which is in close agreement with its binding affinity.[1][4]

Signaling Pathways of the 5-HT6 Receptor

The 5-HT6 receptor is canonically coupled to the Gs alpha subunit of heterotrimeric G-proteins. Activation of this pathway leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[6][7][8][9] This primary signaling cascade is a key mechanism through which the 5-HT6 receptor exerts its physiological effects. In addition to the canonical Gs-cAMP pathway, evidence suggests that the 5-HT6 receptor can also signal through alternative, non-G-protein-mediated pathways, including those involving Fyn tyrosine kinase, mTOR, and Cdk5.[6][7][8][9]

Experimental Protocols

The determination of the high selectivity of SB 271046 for the 5-HT6 receptor relies on robust and well-validated experimental methodologies. The following sections provide detailed protocols for the key assays used in its characterization.

Radioligand Binding Assay (Competitive Inhibition)

This assay is fundamental for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Receptor Source: Membranes from HeLa or HEK293 cells stably expressing the human 5-HT6 receptor.[5]

-

Test Compound: this compound.

-

Non-specific Binding Control: 10 µM Methiothepin.[5]

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.[5]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.[5]

-

Scintillation Counter and Cocktail.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and homogenize in ice-cold binding buffer.[5]

-

Assay Plate Setup: In a 96-well plate, add the following to designated wells:

-

Incubation: Incubate the plate at 37°C for 60 minutes.[5]

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.[5]

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[5]

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[5]

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of SB 271046 to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Functional Assay (cAMP Accumulation)

This assay measures the ability of an antagonist to block the agonist-induced production of cAMP, providing a functional measure of its potency (pA2).

Materials:

-

Cell Line: HEK-293 or HeLa cells stably expressing the human 5-HT6 receptor.[1][10]

-

Agonist: 5-Hydroxytryptamine (5-HT).

-

Antagonist: this compound.

-

Assay Buffer: Buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[10]

-

cAMP Detection Kit: Commercially available kits (e.g., TR-FRET, HTRF, or ELISA-based).[9][10]

Procedure:

-

Cell Seeding: Seed the 5-HT6 receptor-expressing cells into a 96-well plate and grow to an appropriate confluency.

-

Antagonist Pre-incubation: Pre-incubate the cells with increasing concentrations of SB 271046.

-

Agonist Stimulation: Add a fixed concentration of 5-HT to stimulate adenylyl cyclase activity.

-

Incubation: Incubate the plate for a specified time to allow for cAMP accumulation.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a chosen detection method according to the manufacturer's protocol.

-

Data Analysis:

-

Generate concentration-response curves for 5-HT in the presence of different concentrations of SB 271046.

-

Perform a Schild regression analysis of the data to determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response. A slope of 1 in the Schild plot is indicative of competitive antagonism.[1]

-

Conclusion

This compound is a highly potent and selective antagonist of the 5-HT6 receptor. Its well-defined pharmacological profile, characterized by high-affinity binding and functional antagonism, combined with its significant selectivity over other neurotransmitter receptors and cellular targets, establishes it as a critical tool for investigating the role of the 5-HT6 receptor in health and disease. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers utilizing this important pharmacological agent.

References

- 1. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 5-HT6 Receptors | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Characterization of SB-271046: a potent, selective and orally active 5-HT(6) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

The 5-HT6 Receptor Antagonist SB 271046 Hydrochloride: A Modulator of Excitatory Amino Acid Neurotransmission

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of SB 271046 Hydrochloride, a potent and selective 5-HT6 receptor antagonist, on the excitatory amino acid neurotransmitters glutamate (B1630785) and aspartate. Through a detailed examination of preclinical in vivo studies, this document elucidates the neurochemical consequences of 5-HT6 receptor blockade, highlighting a significant and regionally specific increase in extracellular glutamate and aspartate levels. This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of 5-HT6 receptor antagonists for cognitive and neurological disorders. The content herein summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

The serotonin (B10506) 6 (5-HT6) receptor, almost exclusively expressed in the central nervous system, has emerged as a compelling target for the treatment of cognitive deficits associated with neuropsychiatric and neurodegenerative diseases.[1][2][3] this compound is a selective antagonist of this receptor, demonstrating high affinity and selectivity.[4][5][6] Preclinical research has consistently pointed towards the pro-cognitive effects of 5-HT6 receptor antagonists, with a growing body of evidence suggesting that these effects are, at least in part, mediated by the modulation of glutamatergic and cholinergic neurotransmission.[1][7][8] This guide focuses specifically on the impact of SB 271046 on the principal excitatory amino acids in the brain: glutamate and aspartate.[9]

Core Mechanism of Action

SB 271046 acts as a competitive antagonist at the 5-HT6 receptor.[5] Blockade of these receptors has been shown to enhance excitatory neurotransmission in brain regions critical for cognitive functions, such as the frontal cortex and hippocampus.[7][10] The prevailing hypothesis suggests that 5-HT6 receptors tonically modulate the activity of other neurotransmitter systems. By antagonizing these receptors, SB 271046 leads to a disinhibition of glutamatergic neurons, resulting in increased release of glutamate and aspartate.[10][11]

Quantitative Effects on Glutamate and Aspartate

In vivo microdialysis studies in freely moving rats have provided robust quantitative data on the effects of SB 271046 on extracellular levels of glutamate and aspartate. The administration of SB 271046 leads to a significant and dose-dependent increase in these excitatory amino acids, particularly in the frontal cortex and hippocampus.

| Brain Region | Drug & Dose | Maximum Increase in Glutamate (% of baseline) | Maximum Increase in Aspartate (% of baseline) | Study Reference |

| Frontal Cortex | SB 271046 (10 mg/kg, s.c.) | 375.4 ± 82.3% | 215.3 ± 62.1% | [11][12] |

| Frontal Cortex | SB 271046 | ~3-fold increase | Not specified | [7][10] |

| Dorsal Hippocampus | SB 271046 | ~2-fold increase | Not specified | [7][10] |

| Striatum | SB 271046 (10 mg/kg, s.c.) | No significant change | No significant change | [11][12] |

| Nucleus Accumbens | SB 271046 | No significant change | Not specified | [10] |

Table 1: Summary of Quantitative Effects of SB 271046 on Extracellular Glutamate and Aspartate Levels. This table summarizes the key findings from in vivo microdialysis studies, highlighting the region-specific enhancement of excitatory amino acid release following the administration of SB 271046.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway affected by SB 271046 and a typical experimental workflow for its investigation.

References

- 1. 5-HT6 receptor - Wikipedia [en.wikipedia.org]

- 2. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. SB-271046 (SmithKline Beecham) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of SB-271046: a potent, selective and orally active 5-HT(6) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. The 5-HT(6) receptor antagonist SB-271046 selectively enhances excitatory neurotransmission in the rat frontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo effects of the 5-HT6 antagonist SB-271046 on striatal and frontal cortex extracellular concentrations of noradrenaline, dopamine, 5-HT, glutamate and aspartate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vivo effects of the 5-HT(6) antagonist SB-271046 on striatal and frontal cortex extracellular concentrations of noradrenaline, dopamine, 5-HT, glutamate and aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of SB 271046 Hydrochloride in Rats: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 271046 Hydrochloride is a potent and selective antagonist of the serotonin (B10506) 5-HT6 receptor. This receptor is primarily expressed in the central nervous system, particularly in brain regions associated with cognition and memory, such as the hippocampus and cortex. Due to its mechanism of action, SB 271046 has been investigated for its potential therapeutic effects in cognitive disorders. Understanding the pharmacokinetic profile of this compound in preclinical models, such as rats, is crucial for interpreting pharmacodynamic data and predicting its behavior in humans. This technical guide provides a comprehensive overview of the available pharmacokinetic data for SB 271046 in rats, details of the experimental protocols used in these studies, and visualizations of key biological and experimental processes.

Data Presentation: Pharmacokinetic and Pharmacodynamic Parameters

The following table summarizes the available quantitative data for SB 271046 following oral administration in rats.

| Parameter | Value | Dose | Route of Administration | Animal Model | Source |

| Blood EC50 | 0.16 μM | 10 mg/kg | Oral (p.o.) | Male Sprague Dawley rats | [1] |

| Brain Concentration at Cmax | 0.01–0.04 μM | 10 mg/kg | Oral (p.o.) | Male Sprague Dawley rats | [1] |

| Time of Maximum Effect (Tmax of effect) | 4 hours post-dose | 10 mg/kg | Oral (p.o.) | Male Sprague Dawley rats | [1] |

| Duration of Biological Activity | At least 21 hours | 10 mg/kg | Oral (p.o.) | Male Sprague Dawley rats | [1] |

| Oral Bioavailability | Described as "good" | Not specified | Oral (p.o.) | Rats | N/A |

Experimental Protocols

The following methodologies are based on the available literature describing the in vivo evaluation of SB 271046 in rats.

Animal Model

-

Species: Rat

-

Strain: Male Sprague Dawley[1]

-

Weight: 100–150 g[1]

-

Housing: Housed in groups at a controlled temperature (20–22°C) with a 12-hour light/dark cycle.[1]

-

Diet: Standard rat and mouse diet and water were available ad libitum.[1]

Drug Administration

-

Compound: this compound

-

Dose: A single dose of 10 mg/kg was used for the pharmacokinetic and pharmacodynamic correlation studies.[1] Other studies have utilized a dose range of 1-30 mg/kg.

-

Route of Administration: Oral (p.o.), likely via gavage.

-

Vehicle: For oral administration, a 1% methylcellulose (B11928114) solution in water has been used.

Sample Collection and Analysis

-

Blood Collection: Blood samples were collected at various time points post-administration to determine the drug concentration. The exact time points for the full pharmacokinetic profile are not detailed in the available literature.

-

Brain Tissue Collection: Brain samples were collected to determine the concentration of SB 271046 in the brain. Measurable concentrations were observed between 2 and 6 hours post-dose.[1]

-

Analytical Method: The concentration of SB 271046 in blood and brain homogenates was likely determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a standard for such bioanalytical studies, although the specific details of the assay are not provided in the referenced pharmacodynamic publications.

Mandatory Visualizations

Signaling Pathway of a 5-HT6 Receptor Antagonist

Caption: Signaling pathway of a 5-HT6 receptor antagonist like SB 271046.

Experimental Workflow for Pharmacokinetic Study

Caption: Generalized workflow for a pharmacokinetic study in rats.

Logical Relationship of Pharmacokinetic Processes

References

SB 271046 Hydrochloride: A Technical Guide for Cognitive Enhancement Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SB 271046 Hydrochloride, a potent and selective 5-HT6 receptor antagonist, as a tool for cognitive enhancement research. We will delve into its mechanism of action, pharmacological profile, key preclinical findings, and detailed experimental protocols.

Introduction: The Role of 5-HT6 Receptor Antagonism in Cognition

The serotonin-6 (5-HT6) receptor is almost exclusively expressed in the central nervous system (CNS), with high concentrations in brain regions critical for learning and memory, such as the hippocampus and frontal cortex.[1] This localization has made it an attractive target for therapeutic intervention in cognitive disorders like Alzheimer's disease and schizophrenia.[2][3] The prevailing hypothesis is that blocking 5-HT6 receptors can modulate multiple neurotransmitter systems, leading to enhanced cognitive function.[1][2][4]

This compound emerged as a key research compound due to its high potency, selectivity, and oral bioavailability.[5][6] It has been instrumental in elucidating the neurochemical and behavioral consequences of 5-HT6 receptor blockade. While the clinical translation of 5-HT6 antagonists for cognitive enhancement has faced challenges, SB 271046 remains an invaluable tool for preclinical research.[4][7]

Mechanism of Action

SB 271046 acts as a competitive antagonist at the 5-HT6 receptor.[5][8] By blocking the constitutive activity of this Gs-coupled receptor, it inhibits the stimulation of adenylyl cyclase, a key step in its signaling cascade.[6][8] The primary mechanism for its pro-cognitive effects is believed to be the disinhibition of other neurotransmitter systems. Blockade of 5-HT6 receptors leads to an increase in the release of acetylcholine (B1216132) (ACh) and glutamate (B1630785), two neurotransmitters fundamental to learning and memory processes.[4][7][9] Furthermore, studies have shown that SB 271046 can increase extracellular levels of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) in the prefrontal cortex, as well as glutamate and aspartate in both the frontal cortex and hippocampus.[10][11][12]

References

- 1. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Serotonin 5-HT6 receptor antagonists for the treatment of cognitive deficiency in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The 5-HT(6) receptor antagonist SB-271046 selectively enhances excitatory neurotransmission in the rat frontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo effects of the 5-HT(6) antagonist SB-271046 on striatal and frontal cortex extracellular concentrations of noradrenaline, dopamine, 5-HT, glutamate and aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-HT6 receptor antagonist SB-271046 enhances extracellular levels of monoamines in the rat medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of SB 271046 Hydrochloride in Alzheimer's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) presents a significant and growing global health challenge, characterized by progressive cognitive decline and the presence of amyloid-beta plaques and neurofibrillary tangles. Current therapeutic strategies offer limited symptomatic relief, underscoring the urgent need for novel disease-modifying interventions. One promising avenue of research involves the modulation of the serotonergic system, specifically the 5-HT6 receptor. This technical guide provides an in-depth examination of SB 271046 Hydrochloride, a potent and selective 5-HT6 receptor antagonist, and its role in preclinical models of Alzheimer's disease. We will explore its mechanism of action, summarize key quantitative data from preclinical studies, detail experimental protocols, and visualize relevant biological pathways and workflows.

Introduction to this compound

This compound is a selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor, which is almost exclusively expressed in the central nervous system, particularly in brain regions associated with cognition and memory such as the hippocampus and frontal cortex.[1] Initially investigated for schizophrenia, its potential as a cognitive enhancer soon shifted its primary focus to cognitive disorders, including Alzheimer's disease.[2] The blockade of 5-HT6 receptors by antagonists like SB 271046 has been shown to improve cognitive performance in a variety of preclinical models.[1][3] This has sparked considerable interest in its therapeutic potential for AD.

Mechanism of Action

The therapeutic potential of SB 271046 in Alzheimer's disease models is believed to stem from its ability to modulate multiple neurotransmitter systems that are dysfunctional in the disease.

2.1. Enhancement of Excitatory Neurotransmission: In vivo microdialysis studies in rats have demonstrated that SB 271046 significantly increases extracellular levels of the excitatory neurotransmitters glutamate (B1630785) and aspartate in the frontal cortex and dorsal hippocampus.[2][4] This effect is thought to counteract the glutamatergic hypofunction observed in Alzheimer's disease.

2.2. Modulation of Cholinergic, Noradrenergic, and Dopaminergic Systems: Blockade of 5-HT6 receptors has been shown to enhance cholinergic, noradrenergic, and dopaminergic neurotransmission.[1] This is particularly relevant for Alzheimer's disease, which is characterized by a significant cholinergic deficit. The cognitive-enhancing effects of SB 271046 are, at least in part, attributed to this multi-neurotransmitter modulation.[5]

2.3. Signaling Pathways: The downstream signaling pathways affected by 5-HT6 receptor antagonism are complex. One key pathway involves the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2).[6] Improved learning in the Morris water maze following SB 271046 administration has been associated with increased levels of phosphorylated ERK1/2, suggesting a role for this pathway in the cognitive benefits observed.[6]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical studies investigating the efficacy of SB 271046 in models relevant to Alzheimer's disease.

Table 1: Effects of SB 271046 on Neurotransmitter Levels

| Brain Region | Neurotransmitter | Dose of SB 271046 | Change in Extracellular Levels | Animal Model | Reference |

| Frontal Cortex | Glutamate | 10 mg/kg, i.p. | ~3-fold increase | Rat | [4] |

| Frontal Cortex | Aspartate | 10 mg/kg, i.p. | Significant increase | Rat | [2] |

| Dorsal Hippocampus | Glutamate | 10 mg/kg, i.p. | ~2-fold increase | Rat | [4] |

Table 2: Cognitive Enhancement Effects of SB 271046 in Behavioral Models

| Behavioral Test | Animal Model | Treatment | Key Findings | Reference |

| Morris Water Maze | Aged Rats | SB 271046 | Improved acquisition and consolidation of memory | [3] |

| Morris Water Maze | Rats with scopolamine-induced deficits | SB 271046 + Galanthamine | Reversal of learning impairments | [5] |

| Morris Water Maze | Rats with MK-801-induced deficits | Acute SB 271046 | Reversal of learning impairments | [5] |

| Forced Swimming Test | Rats | SB 271046 | Significant reduction in immobility time | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of common experimental protocols used in the evaluation of SB 271046.

4.1. In Vivo Microdialysis for Neurotransmitter Measurement

-

Animal Model: Male Sprague-Dawley rats.

-

Surgery: Stereotaxic implantation of a microdialysis guide cannula targeting the frontal cortex or dorsal hippocampus.

-

Microdialysis Procedure: Following a recovery period, a microdialysis probe is inserted. Artificial cerebrospinal fluid is perfused at a constant flow rate.

-

Drug Administration: SB 271046 (e.g., 10 mg/kg) is administered intraperitoneally (i.p.).

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after drug administration.

-

Analysis: Neurotransmitter levels in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

4.2. Morris Water Maze for Cognitive Assessment

-

Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.

-

Animal Model: Rodents (rats or mice).

-

Acquisition Phase:

-

Animals are trained over several days to find the hidden platform from different starting locations.

-

SB 271046 or vehicle is administered before each training session.

-

Measures recorded: escape latency (time to find the platform) and path length.

-

-

Probe Trial:

-

The platform is removed, and the animal is allowed to swim for a set duration (e.g., 60 seconds).

-

Measures recorded: time spent in the target quadrant (where the platform was) and the number of times the animal crosses the former platform location.

-

-

Cognitive Impairment Models:

-

To model cholinergic deficits, scopolamine (B1681570) can be administered prior to testing.

-

To model glutamatergic dysfunction, MK-801 can be used.

-

Discussion and Future Directions

The preclinical evidence strongly suggests that this compound holds promise as a cognitive-enhancing agent for Alzheimer's disease. Its mechanism of action, centered on the antagonism of the 5-HT6 receptor and the subsequent modulation of multiple neurotransmitter systems, aligns with the known neurochemical deficits in the AD brain. The ability of SB 271046 to improve cognitive performance in various animal models, both alone and in combination with existing AD therapies like cholinesterase inhibitors, further supports its therapeutic potential.[5]

However, it is important to note that much of the available data is from older studies, and the translation of these preclinical findings to clinical efficacy in humans remains a critical step. While some 5-HT6 receptor antagonists have advanced to clinical trials, the outcomes have been mixed. Future research should focus on:

-

Elucidating the precise molecular mechanisms downstream of 5-HT6 receptor blockade.

-

Investigating the effects of chronic SB 271046 administration on AD pathology, including amyloid-beta and tau aggregation.

-

Conducting well-designed clinical trials to assess the safety and efficacy of SB 271046 in patients with Alzheimer's disease.

Conclusion

This compound represents a compelling therapeutic candidate for Alzheimer's disease. Its role as a selective 5-HT6 receptor antagonist and its ability to modulate key neurotransmitter systems provide a strong rationale for its development. The quantitative data and experimental protocols summarized in this guide offer a solid foundation for researchers and drug development professionals to further investigate the potential of SB 271046 and other 5-HT6 receptor antagonists in the fight against this devastating neurodegenerative disease.

References

- 1. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SB-271046 (SmithKline Beecham) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. The 5-HT(6) receptor antagonist SB-271046 selectively enhances excitatory neurotransmission in the rat frontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

SB 271046 Hydrochloride in Animal Models of Schizophrenia: A Technical Guide

Executive Summary: Schizophrenia is a complex psychiatric disorder characterized by positive, negative, and cognitive symptoms. While traditional antipsychotics primarily target the dopamine (B1211576) D2 receptor, significant research has focused on alternative pathways, including the serotonin (B10506) system, to address the full spectrum of symptoms, particularly cognitive and negative deficits which remain a major unmet clinical need.[1][2] SB 271046 is a potent, selective, and orally active antagonist of the serotonin 6 (5-HT6) receptor, a target implicated in the mechanism of several atypical antipsychotics like clozapine (B1669256) and olanzapine.[3][4] Initially investigated for schizophrenia, its primary development later shifted towards cognitive disorders.[5] This technical guide provides an in-depth review of the preclinical data for SB 271046 in animal models relevant to schizophrenia, detailing its mechanism of action, pharmacokinetic profile, efficacy data, and the experimental protocols used in its evaluation. The findings suggest that while SB 271046 demonstrates pro-cognitive effects and modulates glutamatergic neurotransmission, its efficacy as a monotherapy for the primary symptoms of schizophrenia in classical animal models is limited.[3][6]

Introduction to SB 271046 Hydrochloride

The 5-HT6 Receptor in Schizophrenia

The pathophysiology of schizophrenia is complex, involving multiple neurotransmitter systems including dopamine, serotonin, and glutamate (B1630785).[7][8] The serotonin hypothesis suggests that hyperactivity of serotonin, particularly in the cerebral cortex, contributes to the disorder.[9] The 5-HT6 receptor, almost exclusively expressed in the central nervous system, is a G-protein coupled receptor that stimulates adenylyl cyclase.[4] Several atypical antipsychotics possess high affinity for the 5-HT6 receptor, sparking interest in selective antagonists as a potential therapeutic strategy for schizophrenia.[3]

Pharmacological Profile of SB 271046

SB 271046, chemically known as 5-chloro-N-(4-methoxy-3-piperazin-1-yl-phenyl)-3-methyl-2-benzothiophenesulfonamide, is a potent and selective 5-HT6 receptor antagonist.[3] It demonstrates high binding affinity for human 5-HT6 receptors with a pKi of 8.9 and is over 200-fold selective against a panel of 55 other receptors and ion channels.[4][5] In functional assays, it acts as a competitive antagonist of 5-HT-induced adenylyl cyclase activity.[4][6]

Mechanism of Action

The primary mechanism of SB 271046 is the blockade of the 5-HT6 receptor. A key downstream effect observed in preclinical models is the modulation of glutamatergic neurotransmission. Administration of SB 271046 leads to a significant, tetrodotoxin-dependent increase in extracellular levels of the excitatory amino acids glutamate and aspartate in the frontal cortex and hippocampus of rats.[5][6][10] This effect is not associated with changes in dopamine, noradrenaline, or serotonin levels, suggesting a distinct mechanism from many standard antipsychotics.[5] This enhancement of excitatory neurotransmission is thought to underlie its potential pro-cognitive effects.[10]

References

- 1. graylab.faculty.ucdavis.edu [graylab.faculty.ucdavis.edu]

- 2. Animal models of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of the 5-HT(6) receptor antagonist, SB-271046, in animal models for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SB-271046 (SmithKline Beecham) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. rjpbcs.com [rjpbcs.com]

- 8. Dopamine and glutamate in schizophrenia: biology, symptoms and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Serotonin and Glutamate Interactions in Preclinical Schizophrenia Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

Neurochemical effects of SB 271046 Hydrochloride in the frontal cortex

An In-Depth Technical Guide to the Neurochemical Effects of SB 271046 Hydrochloride in the Frontal Cortex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neurochemical effects of this compound, a potent and selective 5-HT6 receptor antagonist, with a specific focus on its actions within the frontal cortex. This document synthesizes key preclinical findings, presents quantitative data in a structured format, details common experimental methodologies, and illustrates the underlying mechanisms and experimental workflows.

Introduction

SB 271046 is a selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1][2] This receptor is almost exclusively expressed in the central nervous system, with high densities in brain regions implicated in cognition and memory, such as the frontal cortex and hippocampus.[3][4] Due to the high affinity of several atypical antipsychotics and antidepressants for the 5-HT6 receptor, it has emerged as a significant target for the development of novel therapeutics for cognitive dysfunction associated with disorders like Alzheimer's disease and schizophrenia.[1][2][5] SB 271046 has been instrumental as a research tool to elucidate the physiological function of the 5-HT6 receptor and to explore the therapeutic potential of its blockade.[1]

Pharmacological Profile of SB 271046

SB 271046 demonstrates high affinity and selectivity for the 5-HT6 receptor. Its binding affinity has been characterized across multiple species using various radioligands, and its functional antagonism has been confirmed via adenylyl cyclase assays.

Receptor Binding Affinity

SB 271046 potently displaces radioligands from 5-HT6 receptors. It shows over 200-fold selectivity for the 5-HT6 receptor compared to 55 other receptors, binding sites, and ion channels.[1]

| Radioligand | Preparation | Species | pKi | Reference |

| [³H]-LSD | Recombinant (HeLa cells) | Human | 8.92 | [1] |

| [¹²⁵I]-SB-258585 | Recombinant (HeLa cells) | Human | 9.09 | [1] |

| [¹²⁵I]-SB-258585 | Caudate Putamen | Human | 8.81 | [1] |

| [¹²⁵I]-SB-258585 | Striatum | Rat | 9.02 | [1] |

| [¹²⁵I]-SB-258585 | Striatum | Pig | 8.55 | [1] |

Functional Antagonist Potency

The 5-HT6 receptor is canonically coupled to the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[6] In functional assays, SB 271046 acts as a competitive antagonist, inhibiting 5-HT-induced stimulation of adenylyl cyclase activity without demonstrating intrinsic activity.[1]

| Assay | Preparation | Species | pA₂ | Reference |

| Adenylyl Cyclase | Recombinant (HeLa cells) | Human | 8.71 | [1] |

Neurochemical Effects in the Frontal Cortex

The primary neurochemical effects of SB 271046 administration are observed in the modulation of excitatory and monoaminergic neurotransmitter systems within the frontal cortex. These effects are predominantly studied using in vivo microdialysis in freely moving rats.

Excitatory Amino Acids

A consistent finding across multiple studies is that SB 271046 selectively enhances excitatory neurotransmission in the frontal cortex.[3] This is evidenced by a significant increase in the extracellular levels of glutamate (B1630785) and aspartate.[2][3][7] This effect is dependent on neuronal activity, as it can be attenuated by the voltage-gated sodium channel blocker tetrodotoxin.[3][7]

| Neurotransmitter | Dosage & Route | Max Increase (vs. Baseline) | Species | Reference |

| Glutamate | 10 mg/kg s.c. | 375.4 ± 82.3% | Rat | [7] |

| Aspartate | 10 mg/kg s.c. | 215.3 ± 62.1% | Rat | [7] |

| Glutamate | Not specified | ~3-fold increase | Rat | [3][8] |

Monoamines

The effect of SB 271046 on monoaminergic neurotransmitters in the frontal cortex appears more complex, with some conflicting reports.

-

Dopamine (B1211576) (DA) & Norepinephrine (NE): One study reported that SB 271046 (10 mg/kg, p.o.) produced a significant increase in extracellular levels of both DA and NE.[9] However, other studies using similar techniques found no change in the basal levels of DA or NE in the frontal cortex.[2][3][7] Another study using in vivo electrophysiology found that an acute high dose (10 mg/kg) of SB 271046 decreased the number of spontaneously active dopamine neurons in the ventral tegmental area (VTA), which projects to the prefrontal cortex.[10]

-

Serotonin (5-HT): Studies consistently show that SB 271046 does not alter basal extracellular levels of 5-HT in the frontal cortex.[3][7][9]

| Neurotransmitter | Dosage & Route | Effect in Frontal Cortex | Species | Reference |

| Dopamine | 10 mg/kg p.o. | Significant Increase | Rat | [9] |

| Norepinephrine | 10 mg/kg p.o. | Significant Increase | Rat | [9] |

| Serotonin | 10 mg/kg p.o. | No Change | Rat | [9] |

| Dopamine | Not specified | No Change | Rat | [2][3][7] |

| Norepinephrine | Not specified | No Change | Rat | [2][3][7] |

| Serotonin | Not specified | No Change | Rat | [3][7] |

Acetylcholine (B1216132) (ACh)

There is convincing evidence that the cognitive-enhancing effects of 5-HT6 receptor antagonists are mediated, at least in part, by the modulation of cholinergic systems.[5] Blockade of 5-HT6 receptors with SB 271046 has been shown to enhance acetylcholine release.[4][5] However, the increase in glutamate in the frontal cortex induced by SB 271046 was not affected by the muscarinic antagonist atropine, suggesting the enhancement of excitatory neurotransmission is not a secondary effect of increased cholinergic activity.[3][8]

Proposed Mechanism of Action

SB 271046 exerts its effects by blocking the constitutively active 5-HT6 receptor, which is positively coupled to adenylyl cyclase via a Gs protein. This antagonism is thought to disinhibit downstream neuronal pathways, leading to an increase in the release of several neurotransmitters critical for cognitive function. The precise intermediate pathways, possibly involving the modulation of GABAergic interneurons, are still under investigation.

Caption: Proposed signaling pathway of SB 271046 action in the frontal cortex.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of SB 271046.

In Vivo Microdialysis

This technique is used to measure extracellular levels of neurotransmitters in the brains of freely moving animals.[3][7][9][11][12]

Methodology:

-

Animal Model: Male Sprague-Dawley rats are typically used.[3][9]

-

Surgical Implantation: Animals are anesthetized, and a guide cannula is stereotaxically implanted, targeting the medial prefrontal cortex. The cannula is secured with dental cement. Animals are allowed a recovery period of 24-48 hours.[13]

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the frontal cortex.[13]

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.2-1.5 µL/min) using a microsyringe pump.[11][13]

-

Equilibration & Baseline Sampling: The system is allowed to equilibrate for a washout period (e.g., 1 hour). Following this, baseline samples (dialysates) are collected at regular intervals (e.g., every 20 minutes) for a period of 1-2 hours to establish stable baseline neurotransmitter levels.[11]

-

Drug Administration: SB 271046 or vehicle is administered (e.g., subcutaneously or orally).

-

Post-Dose Sampling: Dialysate collection continues at the same regular intervals for several hours post-administration.

-

Sample Analysis: The collected dialysate samples are analyzed to quantify the concentrations of neurotransmitters (e.g., glutamate, dopamine, serotonin) using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or fluorescence detection.[9][14]

-

Data Analysis: Neurotransmitter concentrations are typically expressed as a percentage of the mean baseline values.

Caption: A typical experimental workflow for in vivo microdialysis.

Radioligand Binding Assay

This in vitro technique is used to determine the binding affinity (Ki) of a compound for a specific receptor.[1][15]

Methodology:

-

Receptor Source: Membranes are prepared from cells (e.g., HEK293 or HeLa) stably expressing the human 5-HT6 receptor or from brain tissue homogenates (e.g., caudate putamen).[1][15]

-

Reagents:

-

Radioligand: A radiolabeled ligand that binds to the 5-HT6 receptor, such as [³H]-LSD or [¹²⁵I]-SB-258585.[1][15]

-

Test Compound: SB 271046 at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 10 µM Methiothepin) to saturate all receptors.[15]

-

Binding Buffer: Typically 50 mM Tris-HCl with cofactors like MgCl₂.[15]

-

-

Assay Procedure (Competition Binding):

-

The receptor membranes, radioligand (at a fixed concentration), and the test compound (at varying concentrations) are incubated together in the binding buffer.

-

The mixture is incubated (e.g., 60 minutes at 37°C) to allow binding to reach equilibrium.[15]

-

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are quickly washed with ice-cold buffer to remove any remaining unbound ligand.[15]

-

Radioactivity Measurement: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve. The IC50 value (the concentration of SB 271046 that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Adenylyl Cyclase Assay

This cell-based assay measures the ability of a compound to antagonize the agonist-induced activation of the Gs-coupled 5-HT6 receptor.[1]

Methodology:

-

Cell Culture: HeLa or HEK293 cells recombinantly expressing the human 5-HT6 receptor are used.[1]

-

Assay Procedure:

-

Cells are incubated with various concentrations of the antagonist, SB 271046.

-

A fixed concentration of an agonist (serotonin, 5-HT) is added to stimulate the 5-HT6 receptors. This leads to the activation of adenylyl cyclase, which converts ATP to cAMP.

-

The reaction is allowed to proceed for a specific time (e.g., 30 minutes at room temperature).[6]

-

-

cAMP Detection: The reaction is stopped, and the amount of intracellular cAMP produced is measured. This can be done using various methods, such as radioimmunoassays (RIA) or modern techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[6]

-

Data Analysis: Dose-response curves are generated by plotting the 5-HT-induced cAMP production against the concentration of SB 271046. The data are fitted to determine the potency of SB 271046 as an antagonist, which is expressed as the pA2 value. A Schild plot analysis can confirm competitive antagonism.[1]

Logical Relationships and Therapeutic Implications

The pharmacological profile and neurochemical effects of SB 271046 provide a strong rationale for its investigation as a cognitive enhancer. The logical flow from its molecular action to its potential therapeutic benefit is based on the modulation of key neurotransmitter systems in the frontal cortex.

Caption: Logical flow from 5-HT6 antagonism to potential cognitive enhancement.

Conclusion

This compound is a valuable pharmacological tool that has significantly advanced our understanding of the 5-HT6 receptor's role in the central nervous system. Preclinical data robustly demonstrate that its antagonism of the 5-HT6 receptor leads to a pronounced increase in excitatory amino acid neurotransmission in the frontal cortex. While its effects on monoaminergic systems require further clarification, the collective evidence points towards a pro-cognitive neurochemical profile. This guide provides researchers and drug development professionals with a foundational understanding of the key data and methodologies associated with the study of SB 271046, supporting further investigation into the therapeutic potential of 5-HT6 receptor antagonists.

References

- 1. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SB-271046 (SmithKline Beecham) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The 5-HT(6) receptor antagonist SB-271046 selectively enhances excitatory neurotransmission in the rat frontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. In vivo effects of the 5-HT(6) antagonist SB-271046 on striatal and frontal cortex extracellular concentrations of noradrenaline, dopamine, 5-HT, glutamate and aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. 5-HT6 receptor antagonist SB-271046 enhances extracellular levels of monoamines in the rat medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of the acute and chronic administration of the selective 5-HT6 receptor antagonist SB-271046 on the activity of midbrain dopamine neurons in rats: an in vivo electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to SB 271046 Hydrochloride and its Anticonvulsant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 271046 Hydrochloride is a potent, selective, and orally active antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor. Extensive preclinical research has demonstrated its significant anticonvulsant properties, primarily through the modulation of neuronal excitability via its unique mechanism of action. This technical guide provides a comprehensive overview of the core attributes of SB 271046, including its receptor binding profile, functional antagonism, in vivo efficacy in established seizure models, and detailed experimental methodologies. The document is intended to serve as a resource for researchers and professionals in the fields of neuroscience and drug development, offering insights into the therapeutic potential of 5-HT6 receptor antagonism in epilepsy and related neurological disorders.

Introduction

The serotonin (B10506) (5-HT) system is a critical modulator of a wide array of physiological and pathological processes in the central nervous system. Among the numerous 5-HT receptor subtypes, the 5-HT6 receptor has emerged as a promising target for therapeutic intervention in cognitive disorders and, more recently, in epilepsy.[1][2][3] this compound is a selective antagonist that has been instrumental in elucidating the role of the 5-HT6 receptor in seizure modulation.[1][4] This compound exhibits a high affinity and selectivity for the 5-HT6 receptor and has demonstrated robust anticonvulsant effects in preclinical models without inducing overt behavioral side effects.[1]

Mechanism of Action: 5-HT6 Receptor Antagonism

The primary mechanism of action of SB 271046 is the competitive antagonism of the 5-HT6 receptor.[1][4] The 5-HT6 receptor is a G-protein-coupled receptor (GPCR) positively coupled to adenylyl cyclase via a Gαs protein.[5] Activation of this receptor by endogenous serotonin leads to an increase in intracellular cyclic AMP (cAMP) levels.[5] By blocking this interaction, SB 271046 prevents the downstream signaling cascade initiated by 5-HT binding.

Recent studies have revealed a more complex signaling network associated with the 5-HT6 receptor, including interactions with Fyn tyrosine kinase, Jun activation domain-binding protein-1 (Jab1), and the mTOR pathway.[6][7][8] The anticonvulsant properties of SB 271046 are likely mediated by the blockade of these signaling pathways, which are involved in regulating neuronal excitability.[1] Furthermore, SB 271046 has been shown to increase extracellular levels of the excitatory neurotransmitters glutamate (B1630785) and aspartate in the frontal cortex and hippocampus, suggesting a modulatory role in excitatory neurotransmission.[2][9][10][11][12][13]

Signaling Pathway of the 5-HT6 Receptor

Caption: 5-HT6 Receptor Signaling Cascade and the Point of SB 271046 Intervention.

Quantitative Data

The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and anticonvulsant efficacy.

Table 1: Receptor Binding Affinity and Functional Antagonism

| Target | Species | Radioligand | Parameter | Value | Reference |

| 5-HT6 Receptor | Human (recombinant) | [³H]-LSD | pKi | 8.92 ± 0.04 | [1] |

| 5-HT6 Receptor | Human (recombinant) | [¹²⁵I]-SB-258585 | pKi | 9.09 ± 0.07 | [1] |

| 5-HT6 Receptor | Human (caudate putamen) | [¹²⁵I]-SB-258585 | pKi | 8.81 ± 0.1 | [1][4] |

| 5-HT6 Receptor | Rat (striatum) | [¹²⁵I]-SB-258585 | pKi | 9.02 ± 0.14 | [1][4] |

| 5-HT6 Receptor | Pig (striatum) | [¹²⁵I]-SB-258585 | pKi | 8.55 ± 0.1 | [1][4] |

| 5-HT6 Receptor | Human (recombinant) | 5-HT | pA2 | 8.71 ± 0.3 | [1][4] |

| Other Receptors | Various | Various | Selectivity | >200-fold vs 55 other sites | [1][4] |

Table 2: In Vivo Anticonvulsant Efficacy (Rat MEST Test)

| Parameter | Value | Reference |

| Minimum Effective Dose (p.o.) | ≤0.1 mg/kg | [1][4] |

| Time to Maximum Effect | 4 hours post-dose | [1][4] |

| Blood Concentration EC50 | 0.16 µM | [1][4] |

| Brain Concentration at Cmax | 0.01–0.04 µM | [1][4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Studies

-

Objective: To determine the binding affinity (pKi) of SB 271046 for the 5-HT6 receptor and a panel of other receptors.

-

Tissue Preparation: Membranes were prepared from HeLa cells recombinantly expressing the human 5-HT6 receptor, or from native tissues such as human caudate putamen, rat striatum, and pig striatum.[1]

-

Assay Conditions: Membranes were incubated with a specific radioligand ([³H]-LSD or [¹²⁵I]-SB-258585 for the 5-HT6 receptor) and various concentrations of SB 271046.[1] Non-specific binding was determined in the presence of an excess of a non-labeled competing ligand.

-

Data Analysis: Following incubation, bound and free radioligand were separated by filtration. The amount of bound radioactivity was quantified by liquid scintillation counting. IC50 values were determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.[1] pKi is the negative logarithm of the Ki.

Adenylyl Cyclase Functional Assay

-

Objective: To determine the functional antagonist activity (pA2) of SB 271046 at the human 5-HT6 receptor.

-

Cell Culture: HeLa cells expressing the human 5-HT6 receptor were used.[1]

-

Assay Procedure: Cells were incubated with various concentrations of 5-HT in the presence and absence of different concentrations of SB 271046.[1] The reaction was stopped, and the amount of cAMP produced was measured using a competitive protein binding assay.

-

Data Analysis: Concentration-response curves for 5-HT were generated, and the rightward shift caused by SB 271046 was analyzed using a Schild plot to determine the pA2 value.[1] A slope not significantly different from unity is indicative of competitive antagonism.

Maximal Electroshock Seizure Threshold (MEST) Test

-

Objective: To evaluate the in vivo anticonvulsant activity of SB 271046.

-

Animal Model: Male Sprague-Dawley rats were used.[1]

-

Drug Administration: SB 271046 was suspended in 1% methyl cellulose (B213188) and administered orally (p.o.) at various doses.[1][14]

-

Seizure Induction: At specific time points after drug administration, a constant electrical current was delivered via corneal electrodes to induce a seizure. The seizure threshold was determined as the current required to elicit a tonic hindlimb extension.[1]

-

Data Analysis: The percentage increase in seizure threshold was calculated relative to vehicle-treated control animals. The minimum effective dose was the lowest dose that produced a significant increase in the seizure threshold. The relationship between blood/brain concentration and anticonvulsant activity was analyzed to determine the EC50.[1]

Experimental Workflow for the MEST Test

Caption: Workflow for Assessing Anticonvulsant Activity using the MEST Test.

Conclusion

This compound is a well-characterized, potent, and selective 5-HT6 receptor antagonist with demonstrated anticonvulsant properties. Its ability to increase the seizure threshold in preclinical models, coupled with a favorable pharmacokinetic profile and high selectivity, underscores the potential of 5-HT6 receptor antagonism as a novel therapeutic strategy for epilepsy. The detailed data and protocols presented in this guide provide a solid foundation for further research into the role of the 5-HT6 receptor in seizure pathophysiology and the development of next-generation anticonvulsant agents.

References

- 1. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo effects of the 5-HT6 antagonist SB-271046 on striatal and frontal cortex extracellular concentrations of noradrenaline, dopamine, 5-HT, glutamate and aspartate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SB-271046 (SmithKline Beecham) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of SB-271046: a potent, selective and orally active 5-HT(6) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The 5-HT(6) receptor antagonist SB-271046 selectively enhances excitatory neurotransmission in the rat frontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | 5-HT6 Receptors | Tocris Bioscience [tocris.com]

- 11. In vivo effects of the 5-HT(6) antagonist SB-271046 on striatal and frontal cortex extracellular concentrations of noradrenaline, dopamine, 5-HT, glutamate and aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. benchchem.com [benchchem.com]

In Vivo Central Function of 5-HT6 Receptors: A Technical Guide to the Role of SB-271046 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vivo central functions of the 5-HT6 receptor, with a specific focus on the utility of the selective antagonist, SB-271046 Hydrochloride, as a research tool. The 5-HT6 receptor, expressed almost exclusively in the central nervous system (CNS), has emerged as a significant target for therapeutic intervention, particularly in the context of cognitive disorders.[1][2][3][4] This document details the molecular interactions, neurochemical effects, and behavioral outcomes associated with the modulation of 5-HT6 receptors by SB-271046, presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

SB-271046 Hydrochloride: A Profile of a Selective 5-HT6 Receptor Antagonist

SB-271046 Hydrochloride is a potent and selective antagonist of the 5-HT6 receptor, demonstrating high affinity for this receptor subtype with minimal interaction with other serotonin (B10506) receptors and a wide array of other neurotransmitter receptors, ion channels, and enzymes.[5][6] Its selectivity and oral bioavailability make it an invaluable tool for elucidating the physiological and pathophysiological roles of 5-HT6 receptors in the CNS.[5][6]

Receptor Binding Affinity and Selectivity

The affinity of SB-271046 for the 5-HT6 receptor has been characterized in various species, showing consistently high potency. The compound exhibits significantly lower affinity for other receptor subtypes, underscoring its selectivity.

| Receptor Subtype | Species | Radioligand | pKi | Selectivity vs. 5-HT6 |

| 5-HT6 | Human | [3H]-LSD | 8.92 | - |

| 5-HT6 | Human | [125I]-SB-258585 | 9.09 | - |

| 5-HT6 | Rat | [125I]-SB-258585 | 9.02 | - |

| 5-HT6 | Pig | [125I]-SB-258585 | 8.55 | - |

| 5-HT1A | Human | - | 6.35 | >200-fold |

| 5-HT1B | Human | - | 6.05 | >200-fold |

| 5-HT1D | Human | - | 6.55 | >200-fold |

| 5-HT2A | Human | - | 5.62 | >200-fold |

| 5-HT2B | Human | - | 5.41 | >200-fold |

| 5-HT2C | Human | - | 5.73 | >200-fold |

| 5-HT4 | Human | - | 5.27 | >200-fold |

| 5-HT7 | Human | - | 5.39 | >200-fold |

| D2 | Human | - | 5.55 | >200-fold |

| D3 | Human | - | 6.27 | >200-fold |

Data compiled from Routledge et al. (2000).[5][6]

Neurochemical Effects of SB-271046 In Vivo

In vivo microdialysis studies in freely moving rats have been instrumental in delineating the neurochemical consequences of 5-HT6 receptor blockade with SB-271046. These studies have revealed a significant and regionally selective modulation of neurotransmitter systems implicated in cognition and memory.

Modulation of Glutamatergic Neurotransmission

A primary finding is that SB-271046 selectively enhances excitatory neurotransmission in brain regions critical for cognitive function. Administration of SB-271046 leads to a marked increase in extracellular levels of glutamate (B1630785) and aspartate in the frontal cortex and hippocampus.[2][7][8][9] This effect is tetrodotoxin-dependent, indicating its reliance on neuronal activity.[7][8]

| Brain Region | Neurotransmitter | Dose of SB-271046 | Maximum Increase (as % of baseline) |

| Frontal Cortex | Glutamate | 10 mg/kg, s.c. | 375.4 ± 82.3% |

| Frontal Cortex | Aspartate | 10 mg/kg, s.c. | 215.3 ± 62.1% |

| Dorsal Hippocampus | Glutamate | 10 mg/kg, i.p. | ~200% (2-fold) |

Data from Dawson et al. (2000) and Hirst et al. (2001).[7][8]

Effects on Monoaminergic Systems

The influence of SB-271046 on monoaminergic neurotransmitters appears to be more nuanced and region-specific. While initial studies reported no significant changes in dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), or serotonin (5-HT) in the striatum, frontal cortex, dorsal hippocampus, or nucleus accumbens[7][9], a subsequent study demonstrated a significant increase in extracellular DA and NE in the medial prefrontal cortex (mPFC) following oral administration of SB-271046.[10]

| Brain Region | Neurotransmitter | Dose of SB-271046 | Effect |

| Medial Prefrontal Cortex | Dopamine (DA) | 10 mg/kg, p.o. | Significant Increase |

| Medial Prefrontal Cortex | Norepinephrine (NE) | 10 mg/kg, p.o. | Significant Increase |

| Medial Prefrontal Cortex | Serotonin (5-HT) | 10 mg/kg, p.o. | No Change |

| Striatum, Frontal Cortex, Dorsal Hippocampus, Nucleus Accumbens | DA, NE, 5-HT | 10 mg/kg, s.c. or i.p. | No Change |

Data from Lacroix et al. (2004) and Dawson et al. (2000).[7][10]

Signaling Pathways of the 5-HT6 Receptor

The 5-HT6 receptor is canonically coupled to the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2][11][12] This cascade further activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor involved in synaptic plasticity and memory.[11][12] However, research has unveiled a more complex signaling network, with evidence for the involvement of non-canonical pathways, including the mTOR and Fyn-tyrosine kinase pathways.[13][14][15] Blockade of 5-HT6 receptors with antagonists like SB-271046 is thought to modulate these downstream signaling cascades, contributing to its pro-cognitive effects.[11][12]

Caption: Simplified signaling pathways of the 5-HT6 receptor.

Experimental Protocols

The following sections provide detailed methodologies for key in vivo experiments used to characterize the central functions of 5-HT6 receptors with SB-271046.

In Vivo Microdialysis for Neurotransmitter Release

This protocol details the procedure for measuring extracellular neurotransmitter levels in the brain of a freely moving rodent.[16][17][18][19]

Caption: Workflow for in vivo microdialysis experiments.

Methodology:

-

Stereotaxic Surgery: Anesthetize the rodent (e.g., rat) and place it in a stereotaxic frame.[16][17] A guide cannula is surgically implanted into the skull, aimed at a specific brain region (e.g., frontal cortex, hippocampus).[16][17] The cannula is secured with dental cement. Allow the animal to recover for several days.

-

Microdialysis Experiment: On the day of the experiment, the animal is placed in a microdialysis bowl, allowing free movement. A microdialysis probe is inserted through the guide cannula into the brain.[16]

-

Perfusion and Equilibration: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[16][18] An equilibration period of at least 60-90 minutes is allowed to establish a stable baseline.[16]

-